![molecular formula C12H13NO3 B5780610 N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide](/img/structure/B5780610.png)
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. BDA-410 has been shown to have promising anti-tumor activity in preclinical studies, and is currently undergoing further investigation for its potential clinical use.
作用機序
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. The compound has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to reduce the expression of several key proteins that are involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.
実験室実験の利点と制限
One of the advantages of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its potent anti-tumor activity, which has been demonstrated in several preclinical studies. The compound has also been shown to enhance the efficacy of other anti-cancer agents, which may have clinical implications for combination therapy. However, one limitation of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. One area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide in humans.
合成法
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with methyl acrylate to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-aminoacetophenone to form the final product, N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been reported in several publications, and the compound is commercially available for research purposes.
科学的研究の応用
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has potent anti-tumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESEMFYBGISTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。